(2R,3R)-3-aminooxetane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-aminooxetane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxetane ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), followed by ring-opening reactions . Another approach is the intramolecular cyclization of halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
Industrial production of (2R,3R)-3-aminooxetane-2-carboxylic acid may involve optimized fermentation processes using engineered microorganisms. For example, engineered strains of Serratia marcescens have been used to produce similar compounds like (2R,3R)-2,3-butanediol . These processes often involve the overexpression of key enzymes and optimization of fermentation conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-aminooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of (2R,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-butanediol: A chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-tartaric acid: Another chiral compound with two hydroxyl groups instead of an amino and carboxylic acid group.
Uniqueness
(2R,3R)-3-aminooxetane-2-carboxylic acid is unique due to its oxetane ring structure combined with an amino and carboxylic acid group.
Eigenschaften
CAS-Nummer |
108865-79-8 |
---|---|
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
(2R,3R)-3-aminooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |
InChI-Schlüssel |
UTIYGJDWWLIDQY-PWNYCUMCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](O1)C(=O)O)N |
Kanonische SMILES |
C1C(C(O1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.